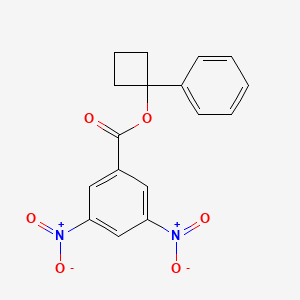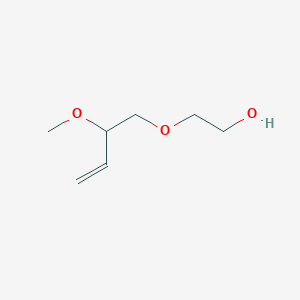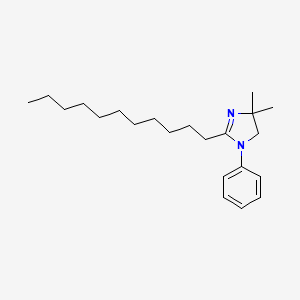
Benzimidazolylpropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazolylpropionic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole itself is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring. This structure is known for its significant pharmacological properties, making it a crucial scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazolylpropionic acid typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, which involves the reaction of ortho-phenylenediamine with carboxylic acids under acidic conditions . Another method is the Weidenhagen reaction, which involves the condensation of ortho-phenylenediamine with aldehydes or ketones .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal triflates (e.g., Sc(OTf)3, Yb(OTf)3) and oxidizing agents (e.g., H2O2-HCl, FeBr3) are commonly used . These methods ensure high purity and scalability, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Benzimidazolylpropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the substituent being introduced.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazolylpropionic alcohol .
Aplicaciones Científicas De Investigación
Benzimidazolylpropionic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzimidazolylpropionic acid involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, making it effective against various pathogens and cancer cells .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness: Benzimidazolylpropionic acid stands out due to its unique combination of a benzimidazole ring and a propionic acid side chain. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6(10(13)14)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
ODWFHOJKRNDFFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)





![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)

![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)
